molecular formula C80H152O20Si16 B593804 Pss-octa(2-(4-cyclohexenyl)ethyldimethy CAS No. 136849-03-1

Pss-octa(2-(4-cyclohexenyl)ethyldimethy

Cat. No.: B593804
CAS No.: 136849-03-1
M. Wt: 1883.436
InChI Key: IXHDIYBXYBCKQK-UHFFFAOYSA-N
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Description

Pss-octa(2-(4-cyclohexenyl)ethyldimethy is a complex organosilicon compound with the molecular formula C80H152O20Si16. It is known for its unique structure, which includes multiple cyclohexenyl groups and silicon-oxygen bonds. This compound is often used in advanced materials science and nanotechnology due to its stability and versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pss-octa(2-(4-cyclohexenyl)ethyldimethy involves multiple steps, starting with the preparation of cyclohexenyl-functionalized silanes. These silanes are then subjected to hydrolysis and condensation reactions to form the desired organosilicon framework. The reaction conditions typically involve the use of solvents such as tetrahydrofuran or toluene, and catalysts like hydrochloric acid or sulfuric acid to facilitate the hydrolysis and condensation processes .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Pss-octa(2-(4-cyclohexenyl)ethyldimethy undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclohexanone derivatives, cyclohexane derivatives, and various substituted organosilicon compounds .

Scientific Research Applications

Pss-octa(2-(4-cyclohexenyl)ethyldimethy has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Pss-octa(2-(4-cyclohexenyl)ethyldimethy exerts its effects involves the interaction of its silicon-oxygen framework with various molecular targets. The cyclohexenyl groups provide hydrophobic interactions, while the silicon-oxygen bonds offer flexibility and stability. These interactions facilitate the formation of stable complexes with other molecules, enhancing the compound’s functionality in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Octacyclohexenylethyldimethylsilyloxy-POSS
  • POSS-Octacyclohexenyl)ethyldimethylsilyloxy substituted

Uniqueness

Pss-octa(2-(4-cyclohexenyl)ethyldimethy stands out due to its unique combination of cyclohexenyl groups and silicon-oxygen bonds, which provide a balance of hydrophobicity and stability. This makes it particularly suitable for applications requiring robust and versatile materials .

Properties

IUPAC Name

2-cyclohex-3-en-1-ylethyl-[[3,5,7,9,11,13,15-heptakis[[2-cyclohex-3-en-1-ylethyl(dimethyl)silyl]oxy]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H152O20Si16/c1-101(2,65-57-73-41-25-17-26-42-73)81-109-89-110(82-102(3,4)66-58-74-43-27-18-28-44-74)92-113(85-105(9,10)69-61-77-49-33-21-34-50-77)94-111(90-109,83-103(5,6)67-59-75-45-29-19-30-46-75)96-115(87-107(13,14)71-63-79-53-37-23-38-54-79)97-112(91-109,84-104(7,8)68-60-76-47-31-20-32-48-76)95-114(93-110,86-106(11,12)70-62-78-51-35-22-36-52-78)99-116(98-113,100-115)88-108(15,16)72-64-80-55-39-24-40-56-80/h17-25,27,29,31,33,35,37,39,73-80H,26,28,30,32,34,36,38,40-72H2,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHDIYBXYBCKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC1CCC=CC1)O[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)O[Si](C)(C)CCC7CCC=CC7)O[Si](C)(C)CCC8CCC=CC8)O[Si](C)(C)CCC9CCC=CC9)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H152O20Si16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746614
Record name 1,3,5,7,9,11,13,15-Octakis({[2-(cyclohex-3-en-1-yl)ethyl](dimethyl)silyl}oxy)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1883.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136849-03-1
Record name 1,3,5,7,9,11,13,15-Octakis({[2-(cyclohex-3-en-1-yl)ethyl](dimethyl)silyl}oxy)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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